molecular formula C16H22O4 B1627000 Diethyl 2-(3,4-dimethylbenzyl)malonate CAS No. 289902-87-0

Diethyl 2-(3,4-dimethylbenzyl)malonate

Cat. No.: B1627000
CAS No.: 289902-87-0
M. Wt: 278.34 g/mol
InChI Key: LYGVZJCEQZMAOO-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4-dimethylbenzyl)malonate is an organic compound with the molecular formula C16H22O4 It is a derivative of malonic ester, featuring a benzyl group substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3,4-dimethylbenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 3,4-dimethylbenzyl bromide. The reaction typically involves the generation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with 3,4-dimethylbenzyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,4-dimethylbenzyl)malonate undergoes various chemical reactions, including:

    Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.

    Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.

    Decarboxylation: Heating the malonic acid derivative can lead to decarboxylation, forming a substituted acetic acid.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: Benzyl bromide, methyl iodide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Alkylation: Substituted malonates.

    Hydrolysis: Malonic acid derivatives.

    Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Diethyl 2-(3,4-dimethylbenzyl)malonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Materials Science: Used in the preparation of polymers and advanced materials.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(3,4-dimethylbenzyl)malonate in chemical reactions involves the formation of enolate ions, which act as nucleophiles. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the benzyl group enhances the reactivity of the compound by stabilizing the intermediate species through resonance.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: The parent compound, lacking the benzyl substitution.

    Diethyl 2-bromo-2-methylmalonate: A brominated derivative with different reactivity.

    Di-tert-butyl malonate: A tert-butyl substituted malonate with distinct steric properties.

Uniqueness

Diethyl 2-(3,4-dimethylbenzyl)malonate is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

diethyl 2-[(3,4-dimethylphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-5-19-15(17)14(16(18)20-6-2)10-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGVZJCEQZMAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593468
Record name Diethyl [(3,4-dimethylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289902-87-0
Record name Diethyl [(3,4-dimethylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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